![molecular formula C18H18N4O3 B2928884 2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2034437-64-2](/img/structure/B2928884.png)
2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one is a complex organic compound that features a benzoxazole ring, a pyridazine ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole and pyridazine intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include:
Benzoxazole synthesis: Often involves the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Pyridazine synthesis: Typically involves the reaction of hydrazines with diketones or other suitable precursors.
Coupling reactions: May involve the use of coupling agents like EDCI or DCC to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one: Features a benzoxazole ring, a pyridazine ring, and a piperidine ring.
2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
2-(1,2-benzoxazol-3-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical reactivity compared to similar compounds.
特性
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-18(11-15-14-6-1-2-7-16(14)25-21-15)22-10-4-5-13(12-22)24-17-8-3-9-19-20-17/h1-3,6-9,13H,4-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUESPGFWHKFFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=NOC3=CC=CC=C32)OC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
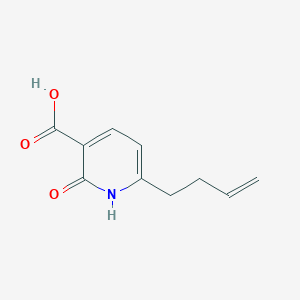
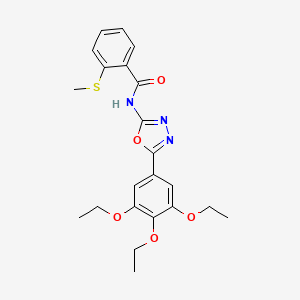
![2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2928804.png)
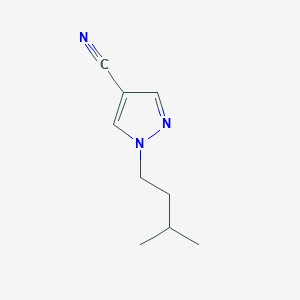


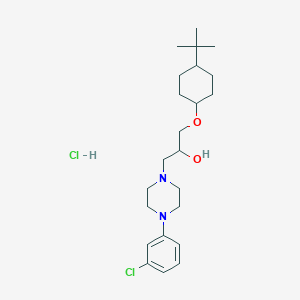
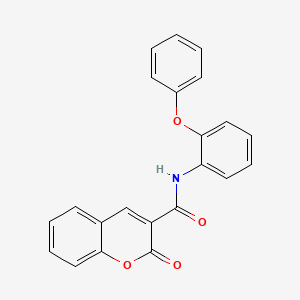
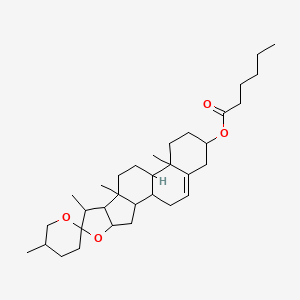
![4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2928815.png)
![N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2928817.png)
![4-[(2-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2928818.png)


